molecular formula C10H14O B1203020 Pericyclocamphanone CAS No. 875-99-0

Pericyclocamphanone

Cat. No. B1203020
CAS RN: 875-99-0
M. Wt: 150.22 g/mol
InChI Key: OSGFZBRRGSITSR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Hydroxylation of Camphor and its Analogs by Cytochrome P-450cam : A theoretical study examined the hydroxylation of d-camphor, norcamphor, pericyclocamphanone, and 5,5-difluorocamphor by cytochrome P-450cam. The research aimed to understand the properties determining product specificity in these molecules. This study is significant for understanding enzyme-substrate interactions and the regio-specificity of hydroxylation processes in structurally similar molecules (Collins & Loew, 1988).

  • Evidence Against Substrate Binding through Enol Linkages : Research on the hydroxylation of camphor-3,3-d2 and pericyclocamphanone by Pseudomonas putida suggested that enolization is not a requirement for substrate binding. This finding contributes to the understanding of enzyme-substrate interactions and the mechanisms of hydroxylation (Banerjee & Dec, 1979).

  • Oxidation of Camphor Analogs by Pseudomonas putida : Another study investigated the cooxidation of norcamphor and pericyclocamphanone by Pseudomonas putida, revealing that these compounds were oxidized to hydroxylated and lactonized products. This research helps in understanding the regiochemistry of hydroxylation in camphor analogs and the influence of substrate structure on these processes (Banerjee, Dombrowski & Scala, 1983).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications, improvements in synthesis methods, or new reactions that the compound could undergo.


properties

IUPAC Name

4,5,5-trimethyltricyclo[2.2.1.02,6]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(2)7-5-4-10(9,3)8(11)6(5)7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGFZBRRGSITSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C3C2C(=O)C1(C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007607
Record name 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pericyclocamphanone

CAS RN

875-99-0
Record name beta-Pericyclocamphanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
JR Collins, GH Loew - Journal of Biological Chemistry, 1988 - Elsevier
… pericyclocamphanone. In light of our results, new experiments have been performed for norcamphor and the original data reexamined for pericyclocamphanone. … pericyclocamphanone. …
Number of citations: 75 www.sciencedirect.com
S Banerjee, G Dec - Biochemical and Biophysical Research …, 1979 - Elsevier
Hydroxylation of camphor-3,3-d 2 in P. Putida occurs without loss of deuterium. Furthermore, pericyclocamphanone, a compound incapable of enolization is also hydroxylated by the …
Number of citations: 3 www.sciencedirect.com
K Takeuchi - Journal of the Agricultural Chemical Society of Japan, 1934 - Taylor & Francis
… Applying this method to j9-pericyclocamphanone, and using trichloracetic acid in place of glacial acetic acid, the present author succeeded in synthesizing 5-oxy-camphor which was …
Number of citations: 5 www.tandfonline.com
S Banerjee, AE Dombrowski… - Applied and Environmental …, 1983 - Am Soc Microbiol
… Pseudomonas putida cooxidized norcamphor and pericyclocamphanone to hydroxylated … corresponding process in camphor, but pericyclocamphanone was oxidized at the 6 position. …
Number of citations: 2 journals.asm.org
T Norin, W von Philipsborn, T Skansen… - Acta Chem …, 1965 - actachemscand.org
… The reduction with lithium in liquid ammomia of ( + )-pericyclocamphanone,9 mp 165—169 (sealed tube), [a]D +66.3 (c 2.52), gave a solid product. On VPC analysis (+)-camphor and (+)…
Number of citations: 90 actachemscand.org
S Banerjee, G Dec - Biochemical and Biophysical Research …, 1980 - Elsevier
… Putida to the corresponding I ,2-1actone and to pericyclocamphanone, a I ,3-elimination … Pericyclocamphanone (~) was formed to an extent of I-2 percent fairly early in the degradation …
Number of citations: 2 www.sciencedirect.com
SG Sligar, MH Gelb, DC Heimbrook - Xenobiotica, 1984 - Taylor & Francis
… P-450 cam employs the tricyclic camphor analogue pericyclocamphanone (figure 3 (a)). Spec… Furthermore, the enzyme catalyses the facile oxygenation of pericyclocamphanone to give …
Number of citations: 42 www.tandfonline.com
U Heubaum, WA Noyes - Journal of the American Chemical …, 1930 - ACS Publications
The question whether or not a carbon atom which is attached to a diazo group might cause optical activity has been the subject of a great number of investigations during the last ten …
Number of citations: 17 pubs.acs.org
MH Gelb, DC Heimbrook, P Malkonen, SG Sligar - Biochemistry, 1982 - ACS Publications
… The crude mesylate was converted directly to ¿-pericyclocamphanone-5-¿1 by stirring with 1 N NaOH indioxane/water overnight at room temperature. …
Number of citations: 241 pubs.acs.org
PR Ortiz de Montellano, RA Stearns - Journal of the American …, 1987 - ACS Publications
… The oxidation of nortricyclane,in agreement with results from other laboratories on norcarane,8 pericyclocamphanone,9 and 5,6-methanocholesterol10 proceeds without detectable rear…
Number of citations: 213 pubs.acs.org

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